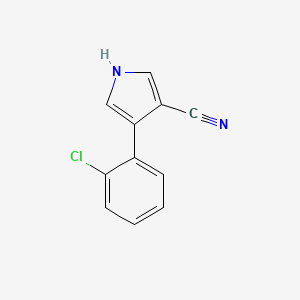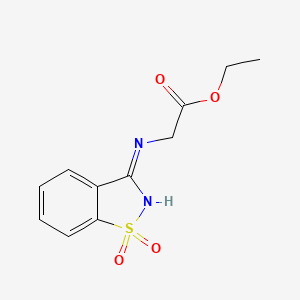![molecular formula C14H16Cl2N2 B8784958 4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride](/img/structure/B8784958.png)
4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride
Overview
Description
4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two amino groups attached to a phenyl ring, which is further connected by an ethenyl linkage. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and aniline.
Condensation Reaction: The first step involves a condensation reaction between 4-nitrobenzaldehyde and aniline in the presence of a base such as sodium hydroxide to form 4-(2-nitrophenyl)ethenyl aniline.
Reduction: The nitro group in the intermediate product is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Aminophenyl)ethynyl]aniline
- 4-(2-Aminoethyl)aniline
- 4-Iodoaniline
- 4-Bromoaniline
Uniqueness
4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride is unique due to its ethenyl linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications in research and industry.
Properties
Molecular Formula |
C14H16Cl2N2 |
|---|---|
Molecular Weight |
283.2 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)ethenyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H |
InChI Key |
QHDAFTKIEDDTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Methylphenyl)methyl]-morpholine](/img/structure/B8784915.png)


![2-[4-(Trifluoromethoxy)phenoxy]ethanamine](/img/structure/B8784924.png)




